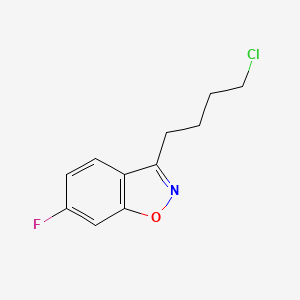![molecular formula C11H10N2O2 B8422001 8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione](/img/structure/B8422001.png)
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione is a heterocyclic compound that belongs to the diazabenzoazulene family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione typically involves the use of Diels-Alder reactions. This method allows for the regioselective formation of the diazabenzoazulene framework . The reaction conditions often include the use of dienes and dienophiles under controlled temperatures and pressures to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the compound.
Scientific Research Applications
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, its cytotoxic effects against cancer cells are believed to result from the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,8-Diazaanthracene-2,9,10-trione: This compound is structurally related and also exhibits cytotoxicity against cancer cells.
1-azaanthracene-2,9,10-trione: Another related compound with improved activity over its natural counterparts.
Uniqueness
8,9-dihydro-2,9a-diazabenzo[cd]azulene-1,6(2H,7H)-dione is unique due to its specific structural framework, which allows for distinct interactions with biological molecules and unique electronic properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
11-hydroxy-4,6-diazatricyclo[6.4.1.04,13]trideca-1(13),6,8,10-tetraen-5-one |
InChI |
InChI=1S/C11H10N2O2/c14-9-2-1-8-6-12-11(15)13-4-3-7(5-9)10(8)13/h1-2,6,14H,3-5H2 |
InChI Key |
XCQNUKJIFPNTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1CC(=CC=C3C=NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[phenyl(2-pyridinyl)methyl]glycine](/img/structure/B8421942.png)
![2-[5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophen-2-yl]-thioacetamide](/img/structure/B8421945.png)
![2-[(Hexyloxy)carbonyl]pyrrolidine](/img/structure/B8421947.png)




![[6-(4-Fluorophenoxy)-2-pyridyl]methanol](/img/structure/B8421976.png)





